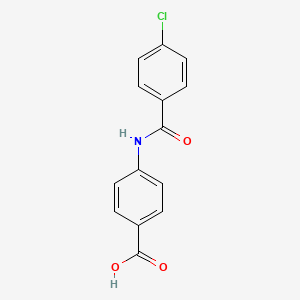

4-(4-Chlorobenzoylamino)benzoic acid

Description

Contextualization of 4-(4-Chlorobenzoylamino)benzoic acid within Amide and Carboxylic Acid Compound Classes

Functionally, this compound is characterized by two principal groups: a carboxylic acid group (-COOH) and an amide linkage (-CONH-). The carboxylic acid group, consisting of a carbonyl (C=O) and a hydroxyl (-OH) group, imparts acidic properties to the molecule. The amide group, on the other hand, is formed by the reaction of a carboxylic acid and an amine, creating a stable peptide-like bond. This dual functionality allows for a rich and diverse range of chemical reactions and potential biological interactions.

The presence of the amide linkage provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition in biological systems. The carboxylic acid group can participate in salt formation and various esterification and amidation reactions, offering a versatile handle for chemical modification.

Academic Significance and Research Scope of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives have long been a focal point of research in medicinal chemistry. The simple aromatic scaffold of benzoic acid provides a foundation for the development of a wide array of therapeutic agents. The ability to modify the benzene (B151609) ring with various substituents allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

Derivatives of benzoic acid have been investigated for a multitude of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The exploration of compounds like this compound is driven by the continuous search for new chemical entities with improved efficacy and novel mechanisms of action.

Detailed Research Findings

Research into compounds structurally related to this compound has provided insights into their synthesis and potential applications.

A common synthetic route to this class of compounds involves the acylation of 4-aminobenzoic acid with a substituted benzoyl chloride. In the case of this compound, the synthesis would typically proceed through the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl chloride. This reaction forms the stable amide bond that characterizes the molecule.

While specific research exclusively focused on the biological activities of this compound is not extensively detailed in readily available literature, studies on closely related 4-benzamidobenzoic acid derivatives have shown promising results. For instance, certain hydrazide derivatives of 4-(4-chlorobenzamido)benzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. One such derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, demonstrated significant inhibitory activity against this enzyme. nih.govnih.gov

The characterization of these and similar compounds typically involves a suite of spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the O-H and C=O stretching of the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity and substitution pattern of the aromatic rings. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | 4-[(4-chlorobenzoyl)amino]benzoic acid |

| Molecular Formula | C14H10ClNO3 |

| Molecular Weight | 275.68 g/mol |

| Synonyms | 4-(4-chlorobenzamido)benzoic acid, Benzoic acid, 4-[(4-chlorobenzoyl)amino]- |

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBFRNHOFVPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416765 | |

| Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70204-56-7 | |

| Record name | 4-(4-Chlorobenzoylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070204567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-CHLOROBENZOYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297T2BOX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 4 Chlorobenzoylamino Benzoic Acid and Its Analogues

Established Synthetic Routes for 4-(4-Chlorobenzoylamino)benzoic acid

The most common and established method for the synthesis of this compound involves the acylation of 4-aminobenzoic acid.

Reaction of 4-Aminobenzoic Acid with 4-Chlorobenzoyl Chloride

The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and 4-chlorobenzoyl chloride. In this reaction, the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving 4-aminobenzoic acid in a suitable solvent, such as dry tetrahydrofuran (B95107) (THF), in the presence of a base like anhydrous sodium carbonate. The mixture is stirred at room temperature, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The reaction progress is monitored, and upon completion, the product is isolated by filtration and purified by recrystallization. This method has been reported to yield the desired this compound in good yields. For instance, a specific protocol describes the reaction of 4-aminobenzoic acid (1.68 mmol) with 4-chlorobenzoyl chloride in dry THF with anhydrous sodium carbonate, resulting in a 60% yield of the final product with a melting point of 150-152 °C. researchgate.net

Synthesis of Structurally Related Benzoic Acid Derivatives and Analogues

The core structure of this compound can be modified to generate a wide array of analogues. These modifications often target the amide and carboxyl functional groups to explore structure-activity relationships for various applications.

Derivatization Strategies Involving Amide and Carboxyl Groups

The amide and carboxyl groups of benzoic acid derivatives serve as versatile handles for further chemical modifications. The carboxyl group can be converted into esters, amides, or other functional groups through standard organic transformations. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amidation of the carboxyl group can be performed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. thermofisher.com

The amide nitrogen can also be a site for derivatization, although it is generally less reactive than the carboxyl group. Strategies for modifying the amide group are less common but can include N-alkylation under specific conditions. These derivatization approaches allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.govcolostate.edu

Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Structurally analogous compounds where the benzoyl amino linker is replaced by a sulfonyl group have also been synthesized. The synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives starts with the preparation of the key intermediate, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. mdpi.com This can be achieved through a two-step process involving the aluminum chloride-catalyzed sulfonylation of chlorobenzene (B131634) with 4-methylbenzene-1-sulfonyl chloride, followed by oxidation of the resulting sulfone with chromium trioxide in glacial acetic acid. mdpi.com

Once the 4-[(4-chlorophenyl)sulfonyl]benzoic acid is obtained, it can be converted to its corresponding acid chloride by reacting with thionyl chloride. mdpi.com This acid chloride can then be reacted with various nucleophiles, such as amino acids like valine, in a Schotten-Baumann-type reaction to yield N-acylated derivatives. mdpi.commdpi.com For example, the reaction of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride with valine in the presence of sodium hydroxide (B78521) affords 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com

Synthesis of 4-(2-Chloroacetamido)benzoic Acid Derivatives

Another class of related compounds involves the replacement of the 4-chlorobenzoyl group with a 2-chloroacetyl group. The synthesis of 4-(2-chloroacetamido)benzoic acid is achieved by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of hydrochloric acid at a low temperature (4-10°C). researchgate.netresearchgate.net

The resulting 4-(2-chloroacetamido)benzoic acid can be further derivatized at the carboxylic acid position. For instance, it can be converted to its acid chloride using thionyl chloride in the presence of pyridine (B92270) at 0-4°C. researchgate.net This reactive intermediate can then be used to synthesize a variety of ester and amide derivatives by reacting it with the corresponding alcohols or amines. researchgate.netresearchgate.net

Synthesis of 4-Benzamidobenzoic Acid Hydrazide Derivatives

The synthesis of 4-benzamidobenzoic acid hydrazide derivatives introduces a hydrazide moiety, which can significantly alter the compound's biological and chemical properties. The synthesis begins with the preparation of 4-(4-substitutedbenzamido)benzoic acids, as described in section 2.1.1. researchgate.netnih.gov

The carboxylic acid group of the 4-benzamidobenzoic acid is then typically esterified, for example, by refluxing with ethanol (B145695) and concentrated sulfuric acid. nih.gov The resulting ester is subsequently treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. nih.govchemmethod.com These hydrazides can then be further reacted with anhydrides, such as succinic or phthalic anhydride, to generate the final hydrazide derivatives. nih.gov For instance, 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid was synthesized as part of a series of novel soluble epoxide hydrolase inhibitors. researchgate.netnih.gov

Synthesis of 5-(4-Chlorobenzoyl)aminoorotic Acid Derivatives

The synthesis of amide derivatives of 5-(4-chlorobenzoyl)aminoorotic acid has been reported as part of research into new compounds with potential biological activity. The general synthetic pathway commences with 5-aminoorotic acid, which serves as the foundational pyrimidine (B1678525) structure.

The key step in this synthesis is the acylation of the amino group at the 5-position of the orotic acid ring with 4-chlorobenzoyl chloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting intermediate, 5-(4-chlorobenzoylamino)orotic acid, possesses a carboxylic acid group that can be further derivatized.

To produce various amide derivatives, the carboxylic acid is activated. This can be achieved by converting it into a more reactive species, such as an acid chloride or by using coupling agents. The activated intermediate is then reacted with a range of primary or secondary amines to yield the corresponding N-substituted 5-(4-chlorobenzoyl)amino-2,6-dihydroxy-4-pyrimidinecarboxamides.

Table 1: Synthesis of 5-(4-Chlorobenzoyl)aminoorotic Acid Amide Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 5-Aminoorotic acid | 4-Chlorobenzoyl chloride, Base | 5-(4-Chlorobenzoylamino)orotic acid | Acylation of the amino group |

| 2 | 5-(4-Chlorobenzoylamino)orotic acid | Activating agent (e.g., SOCl₂) | Activated carboxylic acid | Preparation for amidation |

Synthesis of 4-[(4-Chlorobenzoyl)amino]-1-methylimidazole N-Substituted 5-Carboxamides

The synthesis of 4-[(4-Chlorobenzoyl)amino]-1-methylimidazole N-substituted 5-carboxamides involves a multi-step process starting from simpler imidazole (B134444) precursors. A common route begins with the construction of the core imidazole ring, followed by functional group manipulations to introduce the necessary substituents.

A plausible synthetic strategy starts with a suitably substituted 4-amino-1-methylimidazole-5-carboxamide. This precursor contains the essential amino group at the C4 position and the carboxamide at C5, which can be further modified if necessary. The crucial step is the selective N-acylation of the 4-amino group.

This acylation is achieved by reacting the 4-amino-1-methylimidazole-5-carboxamide precursor with 4-chlorobenzoyl chloride. The reaction is typically performed in an inert solvent, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to act as an acid scavenger. The choice of reaction conditions is critical to ensure that acylation occurs at the desired amino group without affecting other parts of the molecule. The N-substituent on the 5-carboxamide can be varied by starting with different N-substituted 4-amino-1-methylimidazole-5-carboxamide precursors.

Table 2: General Synthesis of 4-[(4-Chlorobenzoyl)amino]-1-methylimidazole 5-Carboxamides

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

|---|

Synthesis of 3-Aromatic Ring Substituted 2-(4-Chlorobenzoylamino)propionic Acid Derivatives

The synthesis of 3-aromatic ring substituted 2-(4-chlorobenzoylamino)propionic acid derivatives, a class of compounds that includes the anti-ulcer agent Rebamipide, has been well-documented. A key strategy involves the use of diethyl 4-chlorobenzamidomalonate as a central building block. researchgate.net

The synthesis begins with the reaction of diethyl 4-chlorobenzamidomalonate with a halomethyl-substituted aromatic or heteroaromatic compound (e.g., 4-(chloromethyl)-2(1H)-quinolinone). This reaction is a malonic ester synthesis variant, typically carried out in the presence of a base such as sodium ethoxide in an alcoholic solvent. researchgate.netmedwinpublishers.com The base deprotonates the malonate, creating a nucleophile that displaces the halide on the aromatic substrate.

The resulting intermediate is a disubstituted malonic ester. The final step involves the simultaneous hydrolysis of the two ester groups and decarboxylation. This is usually accomplished by heating the intermediate in a basic solution (e.g., sodium hydroxide in ethanol/water), followed by acidification. researchgate.netmedwinpublishers.com This process removes one of the carboxyl groups and hydrolyzes the other, yielding the final 3-aromatic substituted 2-(4-chlorobenzoylamino)propionic acid product. medwinpublishers.com

Table 3: Synthesis of Rebamipide (A 2-(4-Chlorobenzoylamino)propionic Acid Derivative)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diethyl 4-chlorobenzamidomalonate, 4-(Chloromethyl)-2(1H)-quinolinone | Sodium ethoxide, Anhydrous ethanol, <5 °C | Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate |

Synthesis of [N-(4-Chlorobenzoyl amino)-thioxomethyl] Anthranilic Acid and Valine Derivatives

The synthesis of N-acyl thiourea (B124793) derivatives of amino acids like anthranilic acid and valine follows a well-established chemical pathway involving an isothiocyanate intermediate. nih.gov This method allows for the incorporation of the characteristic N-(acylamino)-thioxomethyl moiety.

The first step is the generation of 4-chlorobenzoyl isothiocyanate. This is typically achieved by reacting 4-chlorobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. nih.gov The resulting acyl isothiocyanate is a reactive intermediate that is often used immediately in the next step without purification.

The second step is the nucleophilic addition of an amino acid to the 4-chlorobenzoyl isothiocyanate. nih.gov The amino group of the amino acid (e.g., anthranilic acid or an ester of valine) attacks the electrophilic carbon of the isothiocyanate group. This reaction forms the desired [N-(4-Chlorobenzoylamino)-thioxomethyl] amino acid derivative. researchgate.netnih.gov The reaction is generally carried out in a suitable organic solvent. If an amino acid ester is used, a final hydrolysis step may be required to obtain the free carboxylic acid.

Table 4: General Pathway for N-Acyl Thiourea Amino Acid Derivatives

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoyl chloride | Potassium thiocyanate (KSCN) | 4-Chlorobenzoyl isothiocyanate | Isothiocyanate formation |

Incorporation into Heterocyclic Scaffolds (e.g., Imidazole, Isothiazole (B42339), Pyrimidine, Quinazoline (B50416), Oxadiazole)

The 4-(4-chlorobenzoylamino) moiety is a valuable pharmacophore that has been incorporated into a variety of heterocyclic systems to explore their therapeutic potential.

Imidazole: As described in section 2.2.6, the 4-(4-chlorobenzoylamino) group can be introduced onto an imidazole ring through the acylation of a 4-aminoimidazole (B130580) precursor.

Isothiazole: Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and acylated with 4-chlorobenzoyl chloride to produce compounds with anti-inflammatory properties. medwinpublishers.com The synthesis involves building the substituted isothiazole ring first, followed by N-acylation of the amino group. medwinpublishers.com

Pyrimidine: Orotic acid (a pyrimidine derivative) serves as a scaffold for the introduction of the 4-(4-chlorobenzoylamino) group at its 5-position, as detailed in section 2.2.5.

Quinazoline: The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many biologically active molecules. The 4-(4-chlorobenzoylamino) structure can be linked to a quinazoline ring, typically by reacting a 4-chloroquinazoline (B184009) with an amine like 4-aminobenzoic acid, followed by subsequent amide bond formation.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring can be synthesized from 4-chlorobenzoyl hydrazine. A common method involves reacting the acylhydrazine with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), which facilitates the cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov Alternatively, an acylhydrazine can be reacted with an aldehyde to form a hydrazone, which is then oxidatively cyclized. researchgate.net

Pre Clinical Biological Activities and Therapeutic Potential

Overview of Observed Biological Activities for 4-(4-Chlorobenzoylamino)benzoic acid and its Derivatives

Research into this compound and its derivatives has unveiled a range of biological effects, indicating a potential for therapeutic development. The primary areas of observed activity include antimicrobial actions against various pathogens and modulation of inflammatory responses.

Derivatives of this core structure have demonstrated notable efficacy as antimicrobial agents. Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.commdpi.comresearchgate.net The structural modifications of the parent compound play a crucial role in the potency and spectrum of its antimicrobial effects.

Beyond direct antimicrobial action, certain derivatives have shown promise in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. mdpi.commdpi.com The ability to inhibit biofilm formation or eradicate existing biofilms is a significant finding, suggesting a potential role in treating chronic and persistent infections. mdpi.com

Furthermore, anti-inflammatory and immunomodulatory effects have been observed in vitro. nih.gov These properties suggest that these compounds could be valuable in managing inflammatory conditions, potentially by influencing cellular immune responses. The multifaceted biological profile of these derivatives underscores their potential for further pre-clinical and clinical investigation.

Antimicrobial Efficacy Investigations

The antimicrobial potential of this compound derivatives has been a primary focus of research, with studies exploring their efficacy against a variety of clinically relevant microorganisms.

Derivatives of this compound have exhibited a range of antibacterial activities. Notably, certain synthesized compounds have shown moderate to potent activity against Gram-positive bacteria. For instance, a study investigating novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety reported moderate antibacterial activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL for one of the derivatives. mdpi.com Another study on pyrazole (B372694) derivatives of benzoic acid identified compounds with potent activity against various Staphylococcus and Enterococcus strains, with MIC values as low as 0.78 μg/mL. mdpi.com

The activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has also been investigated. While some derivatives showed low inhibition effects on P. aeruginosa (0.8% inhibition at 32 μg/mL), others, such as certain pyrazole clubbed oxazoles, have been synthesized and are under investigation for their antibacterial properties. mdpi.com Research on other benzoic acid derivatives has demonstrated inhibitory effects on biofilm formation in P. aeruginosa PAO1. scispace.com Specifically, 2-amino 4-chloro benzoic acid showed a 67% inhibition of biofilm formation at a concentration of 3 mM. scispace.com

The following table summarizes the antibacterial activity of selected derivatives:

Interactive Data Table: Antibacterial Activity of this compound Derivatives| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| Bis(trifluoromethyl)aniline derivative 8 | S. aureus strains | 0.78 | mdpi.com |

| Bis(trifluoromethyl)aniline derivative 8 | Enterococcus faecalis | 3.12 | mdpi.com |

| Bis(trifluoromethyl)aniline derivative 8 | Enterococcus faecium | 3.12 | mdpi.com |

| Bis(trifluoromethyl)aniline derivative 8 | Bacillus subtilis | 0.78 | mdpi.com |

| 3-chloro-4-methyl aniline (B41778) derivative 6 | S. aureus strains | 3.12-6.25 | mdpi.com |

The antifungal properties of this compound derivatives have been evaluated, with some compounds demonstrating notable activity against Candida albicans. In one study, a 1,3-oxazole derivative containing a phenyl group at the 5-position, synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, showed an antimicrobial effect against a C. albicans strain, with a growth inhibition zone of 8 mm. mdpi.com This same compound also exhibited moderate anti-biofilm activity against C. albicans with a Minimal Biofilm Eradication Concentration (MBEC) of 125 µg/mL. mdpi.com

Other studies on benzoic acid analogues have also reported antifungal activity. For example, the addition of a chloro group at position 4 of the aromatic ring was found to increase the antifungal activity of benzoic acid against various Aspergillus species. nih.gov Furthermore, N-(4-halobenzyl)amides derived from benzoic acid have shown inhibitory activity against different Candida species. nih.gov

The following table presents the antifungal activity of a selected derivative:

Interactive Data Table: Antifungal Activity of a this compound Derivative| Compound Derivative | Fungal Strain | Activity | Reference |

|---|

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Several derivatives of this compound have been investigated for their ability to inhibit or eradicate these resilient microbial communities.

A study on novel valine-derived compounds from 4-[(4-chlorophenyl)sulfonyl]benzoic acid demonstrated that some of these derivatives possess moderate anti-biofilm effects. Specifically, two compounds exhibited an MBEC value of 125 µg/mL against the Gram-positive Enterococcus faecium E5 strain. One of these compounds also showed an antibiofilm effect against Staphylococcus aureus ATCC 6538 with the same MBEC value. mdpi.com Furthermore, an oxazole (B20620) derivative demonstrated moderate anti-biofilm activity against Candida albicans 393, also with an MBEC of 125 µg/mL. mdpi.com

Research on other benzoic acid derivatives has also highlighted their potential as anti-biofilm agents. For instance, 2-amino 4-chloro benzoic acid was found to inhibit biofilm formation in Pseudomonas aeruginosa PAO1 by 67% at a 3 mM concentration. scispace.com Pyrazole derivatives of benzoic acid have also been shown to be effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. mdpi.com

The following table summarizes the anti-biofilm activity of selected derivatives:

Interactive Data Table: Anti-biofilm Activity of this compound Derivatives| Compound Derivative | Microbial Strain | MBEC (µg/mL) / % Inhibition | Reference |

|---|---|---|---|

| N-acyl-α-amino acid 3 | Enterococcus faecium E5 | 125 | mdpi.com |

| 1,3-oxazol-5(4H)-one 4 | Enterococcus faecium E5 | 125 | mdpi.com |

| 1,3-oxazol-5(4H)-one 4 | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 1,3-oxazole 6a | Candida albicans 393 | 125 | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial properties, derivatives of this compound have been explored for their potential to modulate the immune system and mitigate inflammatory responses.

The ability of benzoic acid derivatives to influence cellular immune and inflammatory pathways has been demonstrated in several in vitro studies. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was shown to inhibit the inflammatory responses of activated microglia. nih.gov This compound significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) stimulated by lipopolysaccharide (LPS). It also downregulated the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-treated primary microglia. nih.gov

The mechanism of this anti-inflammatory action appears to involve key signaling pathways. The study on LX007 revealed that it inhibits the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), both of which are crucial in the inflammatory cascade. nih.gov While this study was not on this compound itself, it provides strong evidence for the anti-inflammatory potential of this class of compounds. Other benzoic acid derivatives have also been reported to possess anti-inflammatory properties. mdpi.com

These findings suggest that derivatives of this compound may hold therapeutic potential as anti-inflammatory agents by targeting pro-inflammatory mediators and their underlying signaling pathways.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced oedema, air-pouch inflammation)

There is no specific information available in the scientific literature regarding the evaluation of this compound in carrageenan-induced edema or air-pouch inflammation models. General research has been conducted on various p-aminobenzoic acid (PABA) derivatives, demonstrating their potential for anti-inflammatory properties, but data for the specific title compound is absent researchgate.netconicet.gov.ar.

Anticancer and Antitumor Potential (in vitro and pre-clinical in vivo)

While the broader class of p-aminobenzoic acid (PABA) derivatives has been investigated for anticancer properties, specific pre-clinical data for this compound is largely unavailable in the context of the requested subsections researchgate.netresearchgate.net.

Cytotoxic Activity against Human Cancer Cell Lines (e.g., HeLa, MCF-7)

No published studies detailing the specific cytotoxic activity (such as IC50 values) of this compound against HeLa or MCF-7 human cancer cell lines were identified.

Enzyme Inhibition in Cancer Pathways

Soluble Epoxide Hydrolase (sEH) Inhibition

While this compound itself has not been directly assayed for its sEH inhibitory activity in available studies, it has been used as a key intermediate in the synthesis of novel 4-benzamidobenzoic acid hydrazide derivatives designed as sEH inhibitors nih.gov. Inhibitors of soluble epoxide hydrolase (sEH) are investigated for their therapeutic potential in treating conditions like hypertension and vascular inflammation nih.gov.

In a study focused on developing sEH inhibitors with improved pharmacokinetic profiles, a series of compounds were synthesized starting from 4-(4-chlorobenzamido)benzoic acid. Although the parent compound was not tested, its derivatives showed considerable in-vitro sEH inhibitory activity. The most potent compound in the series, 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) , demonstrated significant inhibition of the sEH enzyme nih.gov. The chloro-substituent at the 4-position of the phenyl ring was found to be a key feature for the most potent compounds in the series nih.gov.

| Compound | Core Structure | Inhibitory Activity (%) against sEH |

|---|---|---|

| Compound 6c | This compound | 72% |

Topoisomerase I Inhibition

No data is available regarding the evaluation of this compound as a Topoisomerase I inhibitor.

Tyrosine Kinase Inhibition

No data is available regarding the evaluation of this compound as a Tyrosine Kinase inhibitor.

Other Biological Activities

Anti-HIV Activity

The therapeutic potential of compounds structurally related to this compound has been explored in the context of Human Immunodeficiency Virus (HIV) infection. Research into benzamide (B126) and benzoic acid derivatives has revealed promising antiviral properties.

One study identified a benzamide derivative, AH0109, which demonstrated potent activity against HIV-1. nih.gov This compound was found to inhibit both the reverse transcription of the viral genome and the nuclear import of viral cDNA, crucial steps in the HIV-1 replication cycle. nih.gov Notably, AH0109 was effective against HIV-1 strains that have developed resistance to commonly used antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.gov

In other research, analogues of betulinic acid incorporating a 4-substituted benzoic acid moiety have shown significant anti-HIV activity comparable to the maturation inhibitor bevirimat (B1684568) (BVM) against wild-type HIV in MT-2 cells. nih.gov Furthermore, certain 4-thiazolidinone (B1220212) derivatives, which can be synthesized from related chemical precursors, are known to possess anti-HIV properties, acting as non-nucleoside reverse transcriptase inhibitors. researchgate.net These findings highlight the potential of the broader chemical class to which this compound belongs as a source for developing novel anti-HIV agents. nih.govresearcher.life

Table 1: Anti-HIV Activity of Related Benzamide and Benzoic Acid Derivatives

| Compound Class | Specific Compound/Analogue | Mechanism of Action | Notable Findings |

|---|---|---|---|

| Benzamide Derivative | AH0109 | Inhibition of HIV-1 reverse transcription and viral cDNA nuclear import | Active against drug-resistant HIV-1 strains. nih.gov |

| Betulinic Acid Analogue | Analogue with 4-substituted benzoic acid | HIV-1 maturation inhibition | Comparable activity to the known inhibitor Bevirimat (BVM). nih.gov |

Anticonvulsant Activity

Derivatives of 4-chlorobenzanilide, a structure closely related to this compound, have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov These investigations are part of broader research efforts to understand the relationship between the chemical structure of benzamides and their anticonvulsant effects. nih.gov

In preclinical studies using mouse models, these compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.gov One notable derivative, 4-methoxy-2,6-dimethylbenzanilide, demonstrated significant anticonvulsant potency in the MES test. nih.gov The evaluation also included assessments for neurologic deficit using the rotorod assay to determine a protective index (PI), which compares the median toxic dose to the median effective dose. nih.gov

The study of isatin-based derivatives, which can incorporate amide linkages to various anilines, has also yielded compounds with favorable protection in both MES and pentylenetetrazole-induced seizure models, suggesting that this chemical scaffold is a promising starting point for developing new anticonvulsant lead compounds. nih.gov

Table 2: Preclinical Anticonvulsant Activity of a Related 4-Chlorobenzanilide Derivative

| Compound | Test Model | Route | ED50 (Median Effective Dose) | TD50 (Median Toxic Dose) | Protective Index (PI) |

|---|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide | MES | Intraperitoneal | 18.58 mg/kg | 133.72 mg/kg | 7.2 |

Antitubercular Activity

The potential of benzoic acid derivatives as treatments for tuberculosis has been an area of significant research interest. Studies have shown that weak acids, including benzoic acid, possess antimycobacterial properties. nih.gov A promising strategy to enhance the efficacy of these compounds involves their conversion into ester prodrugs, which may diffuse more easily through the complex cell membranes of mycobacteria. nih.gov

Research has demonstrated that mycobacteria can enzymatically activate benzoic acid esters, converting them back to the active acidic form. nih.gov A study involving a library of benzoates with various electron-withdrawing groups, such as 4-chloro and 4-nitro, aimed to modulate the acidity (pKa) of the resulting benzoic acid and test its effect on antitubercular activity. nih.gov The results indicated that phenyl and hexyl esters of these acids, particularly those with nitro groups, exhibited very interesting antitubercular activity that warrants further investigation. nih.gov While a direct correlation between the pKa and the activity was not established, the study confirmed that all the tested benzoates could be activated by mycobacterial enzymes. nih.gov

This prodrug approach, utilizing derivatives of benzoic acid, represents a viable alternative for developing new agents to combat tuberculosis. nih.gov

Antiprotozoal Activity

Diseases caused by protozoan parasites are a major global health concern, affecting hundreds of millions of people, particularly in tropical regions. nih.gov The rise of drug resistance and the toxicity of existing medications have necessitated the search for new antiprotozoal agents. nih.gov

While direct studies on the antiprotozoal activity of this compound are not extensively documented in available literature, the broader class of organic molecules is under constant investigation for activity against major protozoan diseases, including giardiasis, leishmaniasis, malaria, trichomoniasis, and trypanosomiasis. nih.gov Research in this area focuses on synthesizing and evaluating new compounds that can effectively target parasites such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.com The evaluation of novel compounds typically involves in vitro testing to determine their half-maximal inhibitory concentration (IC50) against various protozoan trophozoites. mdpi.com The development of new organic salts and derivatives of existing drugs is one strategy being explored to improve efficacy and overcome resistance. mdpi.com

Anti-Alzheimer's Potential

The neuroprotective effects of phenolic acids and their derivatives have positioned them as compounds of interest in the research of neurodegenerative conditions like Alzheimer's disease. nih.gov One of the key therapeutic targets in Alzheimer's is the enzyme acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help to alleviate some of the cognitive symptoms of the disease.

Studies have demonstrated the potential of hydroxybenzoic acids to act as AChE inhibitors. nih.gov For instance, 4-hydroxybenzoic acid, found in foods like blueberries and coriander, has shown high anti-AChE activity in laboratory tests. nih.gov The inhibitory potential of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov The binding affinity (Ka) of these compounds to the enzyme is also a critical parameter. nih.gov While the inhibitory potency of some natural hydroxybenzoic acids may be lower than that of established drugs like donepezil, their potential for further study is significant, especially considering the side effects associated with current medications. nih.gov The investigation of synthetic derivatives of benzoic acid continues to be an active area of research for AChE hydrolysis inhibition. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Related Benzoic Acid Derivatives

| Compound | IC50 (µmol/µmol AChE) | Ka (L/mol) |

|---|---|---|

| 4-Hydroxybenzoic acid (4-OH-BA) | 6.36 | 58.48 × 10³ |

Molecular Mechanisms of Action and Target Interactions

Elucidation of Molecular Targets and Pathways

The molecular interactions of 4-(4-Chlorobenzoylamino)benzoic acid and structurally related compounds have been investigated across various biological systems, revealing a range of potential molecular targets and pathways. While direct studies on this specific compound are limited, research on its structural analogs provides significant insight into its probable mechanisms of action. Key targets identified for related benzoic acid derivatives include enzymes involved in inflammation, DNA topology, and metabolic pathways.

One of the primary pathways implicated is the arachidonic acid (AA) cascade. nih.gov Specifically, the enzyme soluble epoxide hydrolase (sEH) has been identified as a significant target. frontiersin.org Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are potent endogenous chemical mediators with anti-inflammatory and vasodilatory properties. frontiersin.orgnih.gov By stabilizing EETs, sEH inhibitors can modulate inflammatory responses and endothelial function, highlighting the enzyme's role as a critical therapeutic target. frontiersin.org

Another important molecular target is DNA topoisomerase I (Topo I), an essential enzyme that controls the topological state of DNA during crucial cellular processes like replication and transcription. nih.gov Certain complex molecules have been shown to inhibit Topo I, leading to DNA damage, cell cycle arrest, and apoptosis. nih.govnih.gov This suggests that compounds with a similar structural backbone could potentially interact with this enzyme, thereby interfering with DNA metabolism in rapidly proliferating cells.

Furthermore, enzymes within metabolic pathways, such as those involved in coenzyme Q (CoQ) biosynthesis, have been identified as targets for chlorobenzoic acid analogs. frontiersin.org Specifically, p-hydroxybenzoate (PHB)-polyprenyl transferase (COQ2), an enzyme essential for CoQ synthesis, can be inhibited by benzoic acid derivatives. frontiersin.orgnih.gov Inhibition of this enzyme disrupts the mitochondrial oxidative phosphorylation system, impacting cellular bioenergetics. nih.gov Additionally, derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have demonstrated inhibitory activity against steroid 5 alpha-reductase, an enzyme involved in steroid metabolism. nih.gov

The signaling pathways affected by these interactions are diverse. For instance, 4-hydroxy-benzoic acid, a related compound, has been shown to activate estrogen receptor α-dependent signaling, including the ERK and PI3K/AKT pathways, suggesting a potential for endocrine modulation. mdpi.com

| Potential Molecular Target | Associated Pathway | Potential Effect of Inhibition/Modulation | Source |

| Soluble Epoxide Hydrolase (sEH) | Arachidonic Acid Metabolism | Anti-inflammatory, Vasodilatory | nih.govfrontiersin.org |

| DNA Topoisomerase I (Topo I) | DNA Replication & Transcription | Cell Cycle Arrest, Apoptosis | nih.govnih.gov |

| PHB-polyprenyl transferase (COQ2) | Coenzyme Q Biosynthesis | Disruption of Cellular Respiration | frontiersin.orgnih.gov |

| Steroid 5 alpha-reductase | Steroid Metabolism | Alteration of Steroid Hormone Levels | nih.gov |

| Estrogen Receptor α (ERα) | Estrogen Signaling (ERK, PI3K/AKT) | Modulation of Estrogenic Activity | mdpi.com |

Enzyme Inhibition Mechanisms

The inhibitory actions of this compound and its analogs are executed through specific molecular interactions with the active sites or allosteric sites of target enzymes.

Inhibition of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less biologically active corresponding dihydroxyeicosatrienoic acids (DHETs). frontiersin.orgnih.gov The inhibition of sEH stabilizes the beneficial EETs. nih.gov Inhibitors of sEH function by binding to the active site of the enzyme, preventing the hydration of EETs. This action preserves the vasodilatory, anti-inflammatory, and anti-proliferative properties of EETs, which are crucial for maintaining cardiovascular and endothelial health. frontiersin.org

Inhibition of Topoisomerase I

Topoisomerase I (Topo I) resolves DNA supercoiling by introducing a transient single-strand break. nih.gov Inhibitors of this enzyme can function through two primary mechanisms: as "poisons" or as "catalytic inhibitors". nih.gov Topo I poisons trap the covalent intermediate formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks upon collision with a replication fork. nih.gov Catalytic inhibitors, on the other hand, may prevent the initial DNA cleavage step by binding to the enzyme itself, forming an inactive drug-enzyme-DNA ternary complex that blocks the catalytic activity of Topo I. nih.gov This inhibition ultimately leads to the induction of G2/M phase cell cycle arrest. nih.gov

Quorum Sensing Pathway Modulation

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation, through the use of small signaling molecules known as autoinducers (AIs). nih.govfrontiersin.org Compounds can modulate this pathway by interfering with either the synthesis of AIs or their detection by bacterial receptors. frontiersin.org For example, in the Pseudomonas aeruginosa PQS system, inhibitors can target enzymes in the PQS biosynthesis pathway, such as PqsA or PqsD, preventing the production of the PQS signal molecule. frontiersin.orgbeilstein-journals.org Alternatively, molecules can act as antagonists by binding to the PqsR (MvfR) receptor, thereby blocking the signal and downregulating the expression of virulence genes. beilstein-journals.org

Inhibition of Benzoic Acid Activation to Benzoyl-CoA (for related structures)

In many metabolic pathways, benzoic acid and its derivatives must first be activated to their coenzyme A (CoA) thioester form, benzoyl-CoA. wikipedia.orgtu-braunschweig.de This activation is typically catalyzed by a benzoate-CoA ligase in an ATP-dependent reaction. nih.gov The mechanism involves two steps: first, the adenylation of the benzoic acid substrate by ATP to form a benzoyl-AMP intermediate and release pyrophosphate (PPi); second, the displacement of AMP by CoA to form the final benzoyl-CoA product. nih.gov Related structures, such as 4-chlorobenzoic acid, are processed by specific ligases like 4-chlorobenzoate:CoA ligase. nih.gov Inhibition of this process can occur through competition with the benzoic acid substrate for the enzyme's active site. nih.gov

| Enzyme/Pathway | Mechanism of Inhibition/Modulation | Key Molecular Event | Source |

| Soluble Epoxide Hydrolase | Competitive Inhibition | Prevention of EET hydrolysis | nih.govfrontiersin.org |

| Topoisomerase I | Catalytic Inhibition / Poisoning | Formation of inactive ternary complex / Trapping of enzyme-DNA covalent intermediate | nih.govnih.gov |

| Quorum Sensing | Signal Synthesis Inhibition / Receptor Antagonism | Blockade of autoinducer production / Blockade of signal reception | frontiersin.orgbeilstein-journals.org |

| Benzoate-CoA Ligase | Competitive Inhibition | Prevention of benzoic acid adenylation and CoA ligation | nih.gov |

Interactions with Cellular Processes

The molecular mechanisms initiated by this compound and related compounds translate into significant effects on broader cellular processes. These interactions can influence cell fate, function, and communication.

The inhibition of Topoisomerase I directly impacts the integrity of the genome, leading to the activation of DNA damage checkpoints. nih.gov This triggers a cascade of events that culminates in cell cycle arrest, typically at the G2/M phase, preventing the cell from entering mitosis with damaged DNA. nih.gov If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death, a critical process for eliminating compromised cells. nih.gov

By inhibiting soluble epoxide hydrolase, these compounds influence cellular processes related to inflammation and cardiovascular homeostasis. The stabilization of EETs helps to maintain endothelial function, which is critical for regulating blood pressure and vascular tone. frontiersin.orgnih.gov This mechanism can prevent endothelial dysfunction and reduce the cardiac remodeling and fibrosis associated with chronic diseases, thereby preserving heart function. nih.gov

In the context of microbiology, the modulation of quorum sensing pathways has profound effects on bacterial communities. By disrupting bacterial communication, these compounds can inhibit the formation of biofilms—structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. frontiersin.orgmdpi.com Furthermore, the downregulation of virulence factor secretion reduces the pathogenicity of bacteria, making them less capable of causing disease. beilstein-journals.org

Finally, interference with fundamental metabolic pathways, such as the inhibition of enzymes like COQ2 in the Coenzyme Q biosynthesis pathway, can compromise cellular bioenergetics. frontiersin.orgnih.gov A deficit in the oxidative phosphorylation system (OXPHOS) can affect numerous cellular functions that are highly dependent on a steady supply of ATP, including neuronal signaling and plasticity. nih.gov

Modulation of Glycolytic Metabolite Levels and Energy Production

There is no specific information available in the reviewed scientific literature to suggest that this compound directly modulates glycolytic metabolite levels or energy production. Studies on related compounds, such as 4-chlorobenzoic acid, have explored their effects on cellular metabolism in different contexts, but these findings cannot be directly extrapolated to this compound. Without dedicated research on this specific compound, any claims regarding its impact on glycolysis would be speculative.

Role in DNA Synthesis and Replication Pathways

There is no direct evidence from the available scientific literature to indicate a role for this compound in DNA synthesis and replication pathways. While some aminobenzoic acid derivatives are known to interfere with folate synthesis, a crucial pathway for nucleotide production, it is unknown if this compound possesses similar activity. Without specific studies on its interaction with enzymes and proteins involved in DNA replication, its role in these pathways remains undetermined.

Interaction with Voltage-Gated Sodium Channels

No research has been found that specifically investigates the interaction of this compound with voltage-gated sodium channels. Although various small molecules are known to modulate the activity of these ion channels, there is no data to suggest that this compound is among them. The potential for such an interaction cannot be ruled out without experimental validation through techniques such as patch-clamp electrophysiology.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 4-(4-Chlorobenzoylamino)benzoic acid derivatives is highly sensitive to structural modifications. The following sections detail the impact of specific alterations to the molecule's substituents.

Influence of Chloro Substituents

The presence and position of chloro substituents on the benzoyl ring are critical determinants of biological activity. The chlorine atom can modulate properties such as lipophilicity and electronic distribution, which in turn affect how the molecule interacts with its biological target. researchgate.net For instance, in a series of benzanilide (B160483) derivatives, the introduction of a chloro group has been shown to be advantageous for certain biological activities. nih.gov

Studies on related structures have demonstrated that a chloro substituent can enhance activity by promoting favorable interactions within the binding site of a target protein. researchgate.net For example, in a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, chloro-substituted compounds were among the most potent inhibitors of adenovirus replication. nih.gov The 4-chloro substitution, as seen in the parent compound, often provides a balance of electronic and steric properties that is beneficial for activity. Altering the position of the chlorine atom or introducing additional chloro groups can lead to varied effects, sometimes increasing and other times decreasing efficacy depending on the specific biological target.

Role of Core Ring System Variations (e.g., Isothiazole (B42339) vs. Pyrimidine (B1678525) vs. Imidazole)

The replacement of the phenyl rings in the this compound scaffold with heterocyclic systems such as isothiazole, pyrimidine, or imidazole (B134444) can significantly impact biological activity. This approach, known as bioisosteric replacement, aims to improve potency, selectivity, and pharmacokinetic properties. baranlab.org

Effects of Carboxylic Group Modifications

The carboxylic acid group of this compound is a key functional group that often plays a crucial role in target binding, frequently through the formation of salt bridges or hydrogen bonds. Modification of this group, for example, through esterification or conversion to an amide or hydrazide, can have a profound impact on biological activity. nih.gov

For instance, a study on 4-benzamidobenzoic acid hydrazide derivatives as soluble epoxide hydrolase inhibitors demonstrated that modification of the carboxylic acid to a hydrazide moiety could lead to potent inhibitors. researchgate.net This suggests that while the acidic proton may be important, other interactions facilitated by a modified group can also lead to high affinity. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles, is another common strategy to improve metabolic stability and oral bioavailability while maintaining or improving biological activity. drughunter.com

The following table summarizes the inhibitory activity of some 4-benzamidobenzoic acid hydrazide derivatives against soluble epoxide hydrolase (sEH).

| Compound | R Group | Inhibition of sEH (%) |

|---|---|---|

| 6a | H | 65 |

| 6b | 4-OCH3 | 68 |

| 6c | 4-Cl | 72 |

| 6d | 4-F | 70 |

| 6e | 3,4-diCl | 69 |

Significance of Dimeric Scaffolds

The formation of dimeric structures can be a significant factor in the biological activity of certain molecules. In the solid state, related molecules such as 2-(4-chlorobenzamido)benzoic acid have been observed to form centrosymmetric dimeric aggregates through hydrogen bonding between their carboxylic acid moieties. nih.gov This inherent ability to dimerize suggests that designing dimeric scaffolds based on the this compound structure could lead to compounds with novel or enhanced biological activities.

Dimerization can lead to an increase in binding affinity for a target protein through a variety of mechanisms, including avidity effects where the dimer binds to two adjacent binding sites simultaneously. While specific studies on the synthesis and biological evaluation of dimeric scaffolds of this compound are not extensively reported, the concept remains a viable strategy for lead optimization in medicinal chemistry.

Identification of Key Pharmacophoric Elements

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, several key pharmacophoric elements can be identified based on SAR studies of related compounds.

Pharmacophore modeling of benzoylaminobenzoic acid derivatives as antibacterial agents has highlighted the importance of a hydrogen bond acceptor at the position of the carboxylic acid and a hydrophobic group on the benzoyl ring. beilstein-journals.org The key elements generally include:

Two aromatic rings: These form the core scaffold and are involved in hydrophobic and π-stacking interactions with the target.

A hydrogen bond donor: The N-H group of the amide linkage is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage acts as a hydrogen bond acceptor.

An acidic/anionic group: The carboxylic acid provides a key interaction point, often as a hydrogen bond donor and acceptor, or as an anion forming a salt bridge.

A hydrophobic feature: The chloro substituent on the benzoyl ring provides a key hydrophobic interaction point and influences the electronic nature of the ring.

These features and their spatial arrangement are critical for the molecule's ability to bind to its biological target and elicit a response.

Correlation of Structural Features with Specific Biological Activities

The structural features of this compound and its analogs have been correlated with a range of biological activities, including antimicrobial and anticancer effects.

| Compound | Structure | S. aureus MIC (µM) | E. coli MIC (µM) |

|---|---|---|---|

| 4-aminobenzoic acid | - | >1000 | >1000 |

| 4-((5-chloro-2-hydroxybenzylidene)amino)benzoic acid | Imine with 5-chlorosalicylaldehyde | 31.25 | 62.5 |

| 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid | Imine with 5-bromosalicylaldehyde | 15.62 | 31.25 |

In the context of anticancer activity, the benzanilide scaffold is found in a number of compounds with antiproliferative effects. researchgate.net Modifications to the substitution pattern on the aromatic rings can modulate the cytotoxicity of these compounds against various cancer cell lines. For instance, the presence of a 4-chloro substituent has been shown to increase activity against MCF-7 and A2780 cancer cell lines in certain pyrrolizine-5-carboxamide scaffolds. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(4-chlorobenzoylamino)benzoic acid and its analogs, docking studies have been instrumental in elucidating their binding mechanisms to various protein targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict how this compound and its derivatives fit into the active sites of enzymes and receptors. These studies reveal the most energetically favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, in studies of similar 4-benzamidobenzoic acid derivatives, the binding affinity is a key determinant of their inhibitory potential. nih.gov The butanoic acid analogues of these derivatives were generally found to be more potent, suggesting that modifications to the benzoic acid moiety can significantly influence binding. nih.gov

Interactive Table: Predicted Binding Affinities of Related Benzoic Acid Derivatives with Target Proteins.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(benzylideneamino)benzoic acid derivative 3a | Antibacterial Target | High |

| 4-(benzylideneamino)benzoic acid derivative 3d | Antibacterial Target | High |

| 3-benzamidobenzoic acid derivative | Farnesoid X receptor | Not specified |

Note: Data is illustrative and based on studies of structurally related compounds.

Identification of Key Intermolecular Interactions within Active Sites

A critical aspect of molecular docking is the identification of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For derivatives of 4-aminobenzoic acid, docking simulations have shown that electrostatic and hydrophobic forces are key to stabilizing the ligand in the active site. researchgate.net In the case of this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine. The aromatic rings can participate in π-π stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan. The chloro-substituted benzoyl group can further enhance binding through hydrophobic interactions.

Virtual Screening for Drug Candidates

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening studies centered solely on this compound are not widely documented, this compound and its analogs are often included in larger libraries for screening against various therapeutic targets. The structural alerts and physicochemical properties of this compound make it a candidate for identifying novel scaffolds for inhibitors of enzymes like soluble epoxide hydrolase. nih.gov

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is another fundamental approach in drug design that focuses on identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of active compounds like benzamidobenzoic acid derivatives would typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov For this compound, a potential pharmacophore model would likely feature:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide hydrogen).

An aromatic ring feature from the benzoic acid moiety.

A hydrophobic feature represented by the chlorophenyl group.

This model can then be used to search for other molecules with a similar arrangement of features, potentially leading to the discovery of new and diverse chemical entities with similar biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological systems.

Characterization of Molecular Electronic Structure and Reactivity

DFT studies on benzoic acid derivatives are used to calculate various molecular properties. sharif.edu These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies can be mapped to predict sites susceptible to electrophilic or nucleophilic attack, thereby informing on its metabolic fate and potential interactions.

Interactive Table: Calculated Electronic Properties of a Related Benzoic Acid Derivative.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: These values are representative for a similar molecule and would require specific DFT calculations for this compound.

Support for Inhibition Effects and Mechanism Elucidation

Computational chemistry and molecular modeling have provided significant insights into the inhibitory potential of this compound and its analogs. A notable application of these computational techniques is the use of Quantitative Structure-Activity Relationship (QSAR) studies to elucidate the structural requirements for their biological activity.

One key area of investigation has been the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.gov A QSAR study on a series of benzoylaminobenzoic acid derivatives, including this compound, has been instrumental in identifying the physicochemical properties that govern their inhibitory efficacy against FabH. nih.gov

The research findings from these computational analyses indicate a strong correlation between the structural attributes of these compounds and their ability to inhibit FabH. The QSAR models developed in the study revealed that the inhibitory activity is significantly influenced by several key molecular descriptors. nih.gov

Key Findings from QSAR Studies:

Hydrophobicity: An increase in the hydrophobicity of the benzoylaminobenzoic acid derivatives was found to be directly proportional to their inhibitory activity against FabH. This suggests that compounds with greater lipid solubility are more effective at interacting with the enzyme's active site. nih.gov

Molar Refractivity: Higher molar refractivity, which is related to the molecule's volume and polarizability, was also associated with enhanced inhibitory potential. This indicates that the size and electron cloud distribution of the molecule play a crucial role in its binding to the FabH enzyme. nih.gov

Aromaticity: The aromatic nature of the compounds was identified as a favorable characteristic for inhibition. This suggests that the planar structure and π-electron systems of the aromatic rings are important for effective interaction with the enzyme. nih.gov

Substituent Effects: The presence of specific substituent groups was found to modulate the inhibitory activity. For instance, the inclusion of a hydroxyl (-OH) group on the benzoic acid nucleus was shown to be conducive to higher inhibitory activity. Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur in certain positions of the molecule was found to decrease the inhibitory effect. nih.gov

These computational findings provide a theoretical framework for understanding the mechanism of inhibition of FabH by this compound and related compounds. The established relationships between the molecular properties and biological activity serve as a valuable guide for the rational design and synthesis of more potent FabH inhibitors with potential applications as antibacterial agents. nih.gov

Table 1: Physicochemical Descriptors Influencing FabH Inhibitory Activity of Benzoylaminobenzoic Acid Derivatives

| Descriptor | Correlation with Inhibitory Activity | Implication for Mechanism of Action |

| Hydrophobicity | Positive | Enhanced interaction with the lipophilic active site of the enzyme. nih.gov |

| Molar Refractivity | Positive | Optimal size and polarizability for effective binding to the enzyme. nih.gov |

| Aromaticity | Positive | Favorable π-stacking or other aromatic interactions within the active site. nih.gov |

| Presence of -OH group | Positive | Potential for hydrogen bonding interactions that stabilize the enzyme-inhibitor complex. nih.gov |

| Presence of Heteroatoms (N, O, S at R1 position) | Negative | May introduce unfavorable steric or electronic effects that hinder binding. nih.gov |

Advanced Research Perspectives

Development of Novel Analogs with Enhanced Potency and Selectivity

The core structure of 4-(4-Chlorobenzoylamino)benzoic acid serves as a valuable starting point for the development of novel analogs with improved biological activity. The principles of medicinal chemistry, including structure-activity relationship (SAR) studies, guide the rational design of such analogs to enhance their potency and selectivity for specific biological targets. nih.gov

Key strategies for analog development from this scaffold include:

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to amides, or replaced with bioisosteres to modulate pharmacokinetic properties and target interactions.

Substitution on the Phenyl Rings: Introduction of various substituents on either the benzoyl or the benzoic acid ring can significantly influence binding affinity and selectivity. For instance, the position and nature of substituents can impact interactions with the target protein's active site.

Alteration of the Amide Linker: The amide bond can be replaced with other functional groups, such as sulfonamides or reversed amides, to explore different binding orientations and improve metabolic stability.

An example of such analog development can be seen in the broader class of benzoic acid derivatives, where modifications have led to potent and selective inhibitors of various enzymes and receptors. For instance, the introduction of specific functional groups has been shown to significantly enhance the inhibitory activity of benzoic acid derivatives against targets like protein kinase CK2. nih.gov While specific data for analogs of this compound is not extensively reported, the foundational principles of medicinal chemistry suggest a high potential for generating potent and selective modulators of various biological targets through systematic structural modifications.

Exploration of Polypharmacology and Multi-target Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The structural motifs within this compound, such as the aromatic rings and the amide linker, are common in a wide range of bioactive molecules, suggesting the potential for this scaffold to be developed into multi-target agents.

The exploration of polypharmacology for derivatives of this compound could involve:

Computational Screening: In silico methods can be employed to predict the binding of this compound and its analogs against a panel of diverse biological targets.

Phenotypic Screening: High-content screening of cell-based assays can reveal unexpected biological activities and identify compounds with multi-target effects.

Rational Design of Multi-target Ligands: By combining pharmacophoric features from known ligands of different targets, novel analogs of this compound could be designed to intentionally engage multiple disease-relevant proteins.

While specific multi-target activities for this compound have not been extensively documented, the concept of designing multi-target drugs from similar scaffolds is well-established. For example, derivatives of the related 4-aminobenzoic acid have been investigated for a range of biological activities, including antimicrobial and anticancer effects, which often involve multiple mechanisms of action. nih.gov

Integration of In Silico and Experimental Methodologies for Drug Discovery and Optimization

The synergy between computational (in silico) and experimental approaches is crucial for modern drug discovery and the optimization of lead compounds like this compound. nih.govnih.gov This integrated approach accelerates the design-synthesis-test-analyze cycle, leading to more efficient identification of promising drug candidates.

Key integrated methodologies include:

Pharmacophore Modeling: This technique can be used to identify the essential structural features of this compound and its analogs that are responsible for their biological activity. dovepress.comnih.gov The resulting pharmacophore models can then be used to virtually screen large compound libraries for new hits with similar features.

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound derivatives within the active site of a target protein. This information can guide the design of new analogs with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural properties of a series of analogs with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds.

Numerous studies on related benzoic acid derivatives have successfully employed this integrated approach. For instance, in silico screening followed by chemical synthesis and biological evaluation has led to the discovery of potent enzyme inhibitors and antimicrobial agents. nih.govnih.gov

Table 1: Integration of In Silico and Experimental Methodologies

| Methodology | Description | Application to this compound |

|---|---|---|

| Pharmacophore Modeling | Identifies essential 3D structural features for biological activity. | Generation of a pharmacophore model to guide the design of new analogs with desired activity. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | To understand the binding mode of analogs and design modifications to improve target engagement. |

| QSAR | Correlates chemical structure with biological activity. | To predict the potency of new analogs before synthesis, prioritizing the most promising candidates. |

| Chemical Synthesis | The physical creation of the designed molecules. | To produce the novel analogs for biological testing. |

| Biological Assays | In vitro and in vivo testing to determine the activity and properties of the synthesized compounds. | To validate the in silico predictions and determine the potency and selectivity of the new analogs. |

Potential Applications as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. The this compound scaffold has the potential to be developed into valuable chemical probes for various biological targets.

The development of chemical probes from this scaffold would involve:

Identification of a Specific Target: The first step is to identify a biological target for which a selective probe is needed.

Optimization for Potency and Selectivity: Through iterative cycles of design and synthesis, analogs of this compound would be optimized to achieve high potency and selectivity for the target of interest.

Characterization of Mechanism of Action: Detailed biochemical and cellular studies would be required to elucidate how the probe interacts with its target and modulates its function.

Attachment of a Reporter Group: For certain applications, such as target identification or imaging, the probe may be functionalized with a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. nih.gov

While there are no reports of this compound itself being used as a chemical probe, its structural characteristics are amenable to the modifications required for probe development. The PABA core, for example, is a versatile building block for creating a wide array of molecules with potential therapeutic and research applications. nih.gov

Q & A

Q. Table 1: Synthetic Route Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 85 | 95 |

| Base | Triethylamine | 90 | 98 |

| Purification Method | Column + Recrystallization | 75 | 99 |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., [M+H] at m/z 291.05) .

- FTIR : Identify functional groups (amide C=O stretch at ~1650 cm, carboxylic acid O-H at ~2500–3000 cm) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) .

- Compound Integrity : Confirm via LC-MS to rule out degradation products .

- Dose-Response Curves : Use at least six concentrations (e.g., 1 nM–100 µM) to ensure reproducibility .

Q. Table 2: Biological Activity Validation Workflow

| Step | Action | Reference Standard |

|---|---|---|

| Purity Check | HPLC vs. commercial standard | USP guidelines |

| Assay Reproducibility | Independent triplicate runs | NCI-DTP data |

| Data Normalization | Internal controls (e.g., staurosporine) | PubChem |